1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone
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Overview
Description
1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone is a chemical compound with a complex structure that includes a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with an appropriate amine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzisothiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: A precursor in the synthesis of 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol: A compound with a similar benzisothiazole ring system.
3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Another related compound with an ethoxy group.
Uniqueness
This compound is unique due to its specific structure, which includes both a benzisothiazole ring and an ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-10(18)11-5-4-6-12(9-11)16-15-13-7-2-3-8-14(13)21(19,20)17-15/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCJKLVJAMVMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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